
tert-butyl 3-formyl-1H-indole-1-carboxylate
Overview
Description
Tert-butyl 3-formyl-1H-indole-1-carboxylate is a chemical compound that belongs to the class of indole derivatives. Indoles are heterocyclic compounds with a wide range of applications in pharmaceuticals, agrochemicals, and organic materials. The tert-butyl group attached to the carboxylate function provides steric bulk, which can influence the reactivity and physical properties of the molecule.
Synthesis Analysis
The synthesis of this compound and related compounds often involves the use of protective groups to direct the reactions to specific positions on the indole nucleus. For instance, the use of a bulky tert-butyldimethylsilyl-protecting group has been reported to direct the condensation of aromatic tosylaldimines into the 3-position of the indole nucleus under mild conditions, yielding moderate yields of highly functionalized 3-arylaminomethyl indoles . Additionally, the synthesis of related compounds, such as tert-butyl 6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate, involves a three-step substitution reaction, with the structure confirmed by various spectroscopic methods and X-ray diffraction .
Molecular Structure Analysis
The molecular structure of this compound-related compounds has been studied using spectroscopic methods and X-ray crystallography. For example, the crystal structure of tert-butyl 3-[2,2-bis(ethoxycarbonyl)vinyl]-2-bromomethyl-1H-indole-1-carboxylate shows that the indole ring system is planar, and the tert-butyl bound carboxylate group forms a dihedral angle with the indole ring system . Similarly, the crystal structure of tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate has been determined, showing good agreement between the DFT-optimized structure and the X-ray diffraction data .
Chemical Reactions Analysis
The this compound moiety can undergo various chemical reactions due to the presence of reactive functional groups. The formyl group can participate in condensation reactions, while the carboxylate ester can be involved in nucleophilic substitution reactions. For example, the synthesis of tert-butyl 4-formyl-3,6-dihydropyridine-1(2H)-carboxylate, an intermediate for anticancer drugs, involves nucleophilic substitution, oxidation, halogenation, and elimination reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound derivatives are influenced by the substituents on the indole ring. The tert-butyl group increases the steric bulk, which can affect the solubility and reactivity of the compound. The presence of a formyl group can increase the polarity and reactivity towards nucleophilic agents. The crystallographic studies provide insights into the solid-state properties, such as crystal packing and intermolecular interactions, which are important for understanding the compound's stability and reactivity .
Scientific Research Applications
Synthesis of Anticancer Drug Intermediates
Tert-butyl 3-formyl-1H-indole-1-carboxylate and its derivatives play a significant role in the synthesis of small molecule anticancer drugs. A high yield synthetic method has been developed, with the compound synthesized from commercially available materials through several chemical reactions. This process is crucial for creating effective drugs to overcome resistance in cancer therapeutics, highlighting the compound's importance in the development of novel antitumor inhibitors (Zhang et al., 2018).
In Homogeneous Transition-Metal-Catalysed Reactions
The compound demonstrates its versatility in homogeneous transition-metal-catalysed reactions, specifically in the hydroformylation of methyl (2 R )-2-tert-butyl-Δ 4 -1,3-oxazoline-3-carboxylate to produce important intermediates for the synthesis of homochiral amino acid derivatives (Kollár & Sándor, 1993).
As a Catalyst in Aerobic Oxidation of Alcohols
Another application is in the catalytic chemoselective aerobic oxidation of allylic and benzylic alcohols, where tert-butyl 1-hydroxy-2-methyl-6-trifluoromethyl-1H-indole-3-carboxylate acts effectively. This process is essential for converting a variety of primary and secondary alcohols into their corresponding α,β-unsaturated carbonyl compounds (Shen et al., 2012).
In Palladium-Catalyzed Intramolecular Annulations
This compound is also utilized in palladium-catalyzed intramolecular annulations, particularly in the synthesis of gamma-carboline derivatives. These derivatives, with an additional ring fused across the 4- and 5-positions, are significant in medicinal chemistry (Zhang & Larock, 2003).
Crystal Structure Analysis
The crystal structure of tert-butyl 3-[2,2-bis(ethoxycarbonyl)vinyl]-2-bromomethyl-1H-indole-1-carboxylate has been analyzed, revealing its planar indole ring system and the dihedral angle with the tert-butyl bound carboxylate group. This contributes to the understanding of molecular interactions and properties (Thenmozhi et al., 2009).
Safety and Hazards
properties
IUPAC Name |
tert-butyl 3-formylindole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-14(2,3)18-13(17)15-8-10(9-16)11-6-4-5-7-12(11)15/h4-9H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDYHUGFAKMUUQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10377477 | |
| Record name | tert-butyl 3-formyl-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10377477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
57476-50-3 | |
| Record name | tert-butyl 3-formyl-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10377477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 3-formyl-1H-indole-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


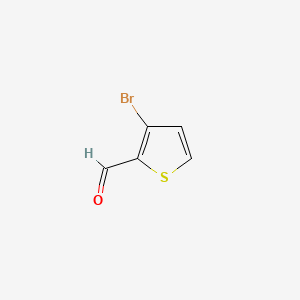
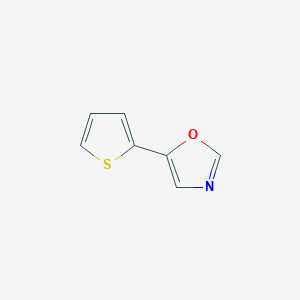
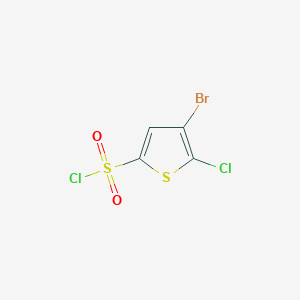
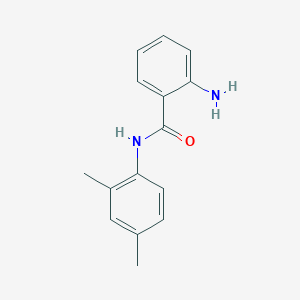
![5-Amino-1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbonitrile](/img/structure/B1273763.png)
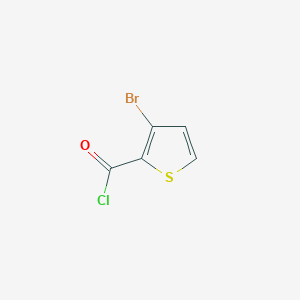

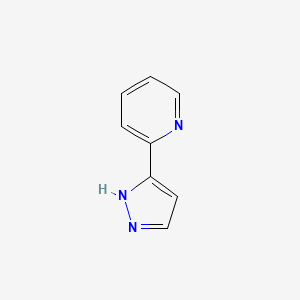
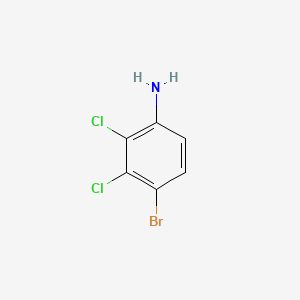
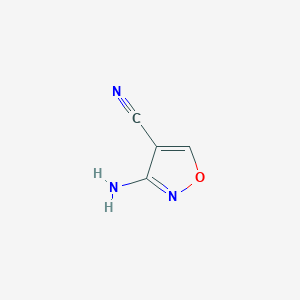
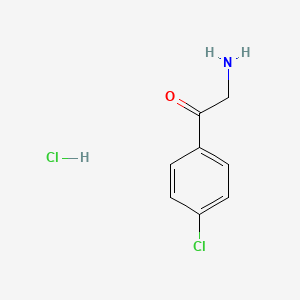

![3-[(Tert-butoxycarbonyl)amino]-3-(4-fluorophenyl)propanoic acid](/img/structure/B1273780.png)